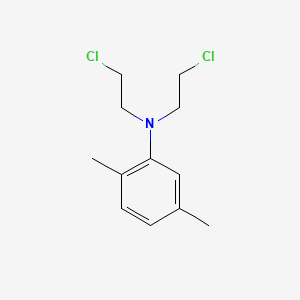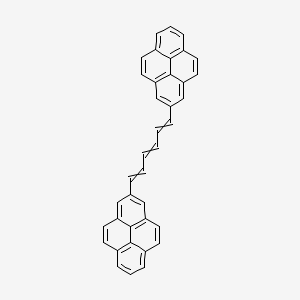
2,2'-(Hexa-1,3,5-triene-1,6-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound features a conjugated system of double bonds, which contributes to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene typically involves the reaction of pyrene derivatives with hexa-1,3,5-triene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired conjugated system . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic rings of the pyrene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene involves its ability to intercalate into lipid membranes, altering their fluidity and dynamics . This intercalation is facilitated by the compound’s planar structure and conjugated system, which allows it to insert itself between lipid molecules. The fluorescence properties of the compound are used to monitor changes in membrane dynamics and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Another conjugated triene used as a fluorescent probe in membrane studies.
Hexa-1,3,5-triene: A simpler conjugated triene used in studies of conjugated systems and their reactivity.
Diphenylhexatriene: Similar in structure but with different substituents, used in photophysical studies.
Uniqueness
2,2’-(Hexa-1,3,5-triene-1,6-diyl)dipyrene is unique due to its extended conjugated system and the presence of pyrene moieties, which enhance its fluorescence properties and make it particularly useful in biological and photophysical studies .
Properties
CAS No. |
50399-66-1 |
|---|---|
Molecular Formula |
C38H24 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-(6-pyren-2-ylhexa-1,3,5-trienyl)pyrene |
InChI |
InChI=1S/C38H24/c1(3-7-25-21-31-17-13-27-9-5-10-28-14-18-32(22-25)37(31)35(27)28)2-4-8-26-23-33-19-15-29-11-6-12-30-16-20-34(24-26)38(33)36(29)30/h1-24H |
InChI Key |
PNQIOKZEUAMJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC=CC=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
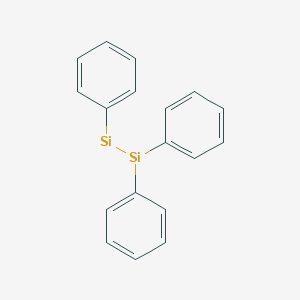
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
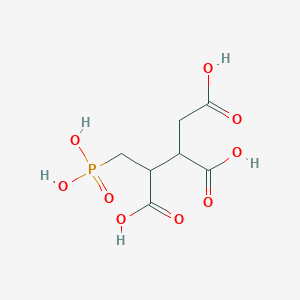
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

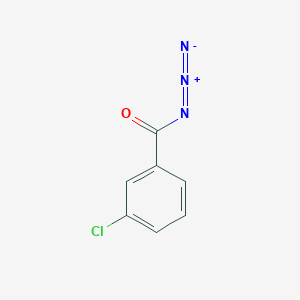
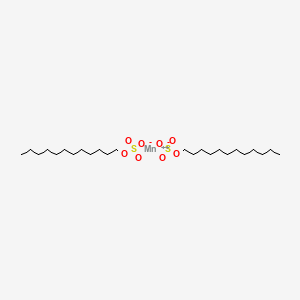
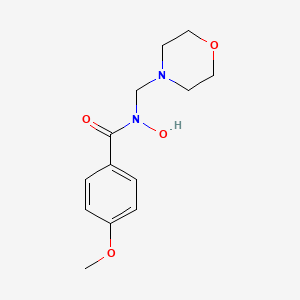
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
